5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
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Overview
Description
Genistein 8-C-glucoside is a naturally occurring isoflavone glucoside found in various plants, particularly in the flowers of Lupinus luteus. It is a derivative of genistein, an isoflavone known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Genistein 8-C-glucoside has garnered attention for its potential therapeutic applications, especially in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of genistein 8-C-glucoside involves the glycosylation of genistein. One common method is the use of glycosyltransferases, which catalyze the transfer of a glucose moiety to genistein. For instance, glycosyltransferases from Arabidopsis thaliana and Bacillus licheniformis have been used to synthesize various genistein glycosides . The reaction conditions typically involve the presence of UDP-glucose as the glucose donor and the enzyme glycosyltransferase .
Industrial Production Methods
Industrial production of genistein 8-C-glucoside can be achieved through microbial fermentation. Engineered strains of Saccharomyces cerevisiae have been developed to produce genistein and its glycosides, including genistein 8-C-glucoside .
Chemical Reactions Analysis
Types of Reactions
Genistein 8-C-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated and benzoylated derivatives.
Scientific Research Applications
Genistein 8-C-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: It is studied for its role in plant metabolism and defense mechanisms.
Medicine: It has shown potential as a chemotherapeutic agent, particularly in the treatment of ovarian cancer.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
Genistein 8-C-glucoside exerts its effects through several mechanisms:
Mitochondrial Depolarization: It induces mitochondrial membrane depolarization, leading to apoptosis in cancer cells.
Inhibition of Enzymes: It inhibits enzymes involved in cell growth and proliferation.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Genistein 8-C-glucoside is compared with other isoflavone glucosides such as:
Uniqueness
Genistein 8-C-glucoside is unique due to its specific glycosylation at the C-8 position, which may influence its bioavailability and biological activity compared to other isoflavone glucosides .
Properties
Molecular Formula |
C21H20O11 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-13-16(27)17(28)18(29)21(31-13)32-19-12(25)5-11(24)14-15(26)10(7-30-20(14)19)8-1-3-9(23)4-2-8/h1-5,7,13,16-18,21-25,27-29H,6H2/t13-,16-,17+,18-,21?/m1/s1 |
InChI Key |
RXUWDKBZZLIASQ-VZDZYFQOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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